![molecular formula C9H15NO4 B2412709 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one CAS No. 2361608-41-3](/img/structure/B2412709.png)
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one, also known as 3R-morpholino-2-en-1-one, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Mechanism Of Action
The mechanism of action of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is not well understood. However, it has been proposed that the compound exerts its biological activity by modulating the activity of enzymes and receptors involved in various cellular processes. For instance, it has been suggested that 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one inhibits the activity of protein tyrosine phosphatase 1B by binding to its catalytic site and blocking its enzymatic activity.
Biochemical And Physiological Effects
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been found to possess anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Moreover, 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has been shown to regulate glucose homeostasis by inhibiting the activity of protein tyrosine phosphatase 1B.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is its ease of synthesis and availability. The compound can be synthesized in a few steps from commercially available starting materials. Moreover, 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one exhibits a broad range of biological activities, making it a versatile tool for studying various cellular processes. However, one of the limitations of the compound is its poor solubility in aqueous media, which can hinder its use in certain experimental setups.
Future Directions
There are several future directions for the research on 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and diabetes. Another direction is to explore the structure-activity relationship of the compound and its derivatives to gain insights into the mechanism of action and to develop more potent and selective inhibitors of protein tyrosine phosphatase 1B. Moreover, the use of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one as a building block for the synthesis of novel biologically active compounds can also be explored.
Synthesis Methods
The synthesis of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one involves the reaction of morpholine with acrolein in the presence of a catalytic amount of acid. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Scientific Research Applications
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes and obesity. Moreover, 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has been used as a building block for the synthesis of various biologically active compounds.
properties
IUPAC Name |
1-[(3R)-3-[(1R)-1,2-dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-9(13)10-3-4-14-6-7(10)8(12)5-11/h2,7-8,11-12H,1,3-6H2/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXEBROXCQBFG-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCOC[C@@H]1[C@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one |
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